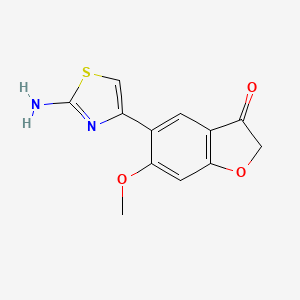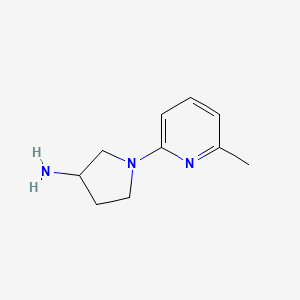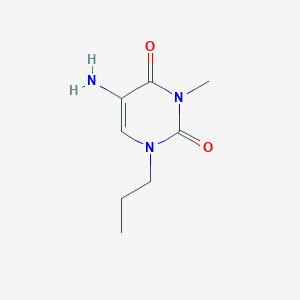
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide is a unique organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 g/mol . This compound features a thiomorpholine ring substituted with a 2,5-dimethylfuran group and an additional dioxide functionality. It is known for its high purity and versatility in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 2,5-dimethylfuran under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxide functionality. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, ensuring high efficiency and scalability. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide functionality.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or thiomorpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiomorpholine rings .
Applications De Recherche Scientifique
3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine 1,1-dioxide: A related compound with similar structural features but lacking the 2,5-dimethylfuran group.
2,5-Dimethylfuran: A simpler compound that serves as a precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)thiomorpholine 1,1-dioxide.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the furan and thiomorpholine rings, along with the dioxide functionality, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-(2,5-dimethylfuran-3-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-9(8(2)14-7)10-6-15(12,13)4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |
Clé InChI |
SWRJVJKQNMHTKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C2CS(=O)(=O)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






